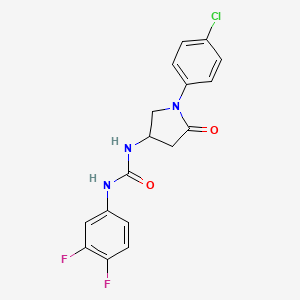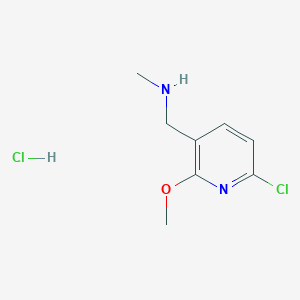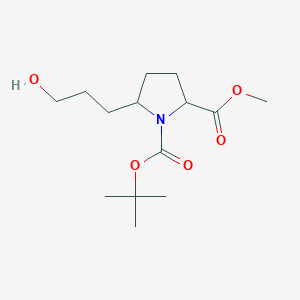![molecular formula C12H11BrN2O3 B2900828 Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 1820685-82-2](/img/structure/B2900828.png)
Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, also known as BM212, is a synthetic compound that has gained attention as a potential therapeutic agent due to its unique structure and potential pharmacological properties. The compound belongs to the class of pyrido[1,2-a]pyrimidine derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antibacterial, and antiviral effects.
作用机制
The mechanism of action of Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This may explain the compound's antitumor and antibacterial effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of bacterial growth. The compound has also been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
One advantage of Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is its ease of synthesis and purification, making it suitable for further study as a potential therapeutic agent. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its clinical use.
未来方向
There are several potential future directions for the study of Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, including:
1. Investigation of its antiviral activity against a range of viruses, including SARS-CoV-2.
2. Development of novel derivatives of this compound with improved pharmacological properties.
3. Study of the compound's mechanism of action at the molecular level.
4. Investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
Conclusion:
This compound is a synthetic compound with potential pharmacological properties that have been investigated in several scientific studies. The compound's ease of synthesis and purification make it suitable for further study as a potential therapeutic agent, and there are several potential future directions for research in this area. However, more research is needed to fully understand the compound's mechanism of action and potential clinical applications.
合成方法
The synthesis of Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves a multistep process that begins with the reaction of 2-aminopyridine with ethyl acetoacetate to form 2-ethyl-4-oxo-1,2-dihydropyridine-3-carboxylic acid. This intermediate is then reacted with bromine and methylamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further study as a potential therapeutic agent.
科学研究应用
Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been the subject of several scientific studies due to its potential as a therapeutic agent. One study investigated the compound's antitumor activity and found that it exhibited significant cytotoxic effects against several cancer cell lines. Another study demonstrated the antibacterial activity of this compound against several strains of gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
属性
IUPAC Name |
ethyl 7-bromo-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-3-18-12(17)9-5-14-10-7(2)4-8(13)6-15(10)11(9)16/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRHYDAUGFZOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CN2C1=O)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2900745.png)
![3-[(4-Chloroanilino)methylidene]-2-(2-hydroxyethylimino)-9-methyl-4-pyrido[1,2-a]pyrimidinone](/img/structure/B2900746.png)

![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one](/img/structure/B2900751.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B2900752.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide](/img/structure/B2900754.png)


![Cyclopentyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2900758.png)

![N-(sec-butyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2900761.png)
![6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2900762.png)

